Boc-D-orn(boc)-OH

描述

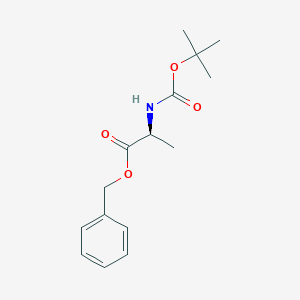

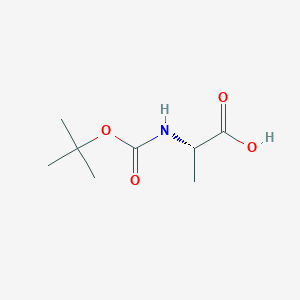

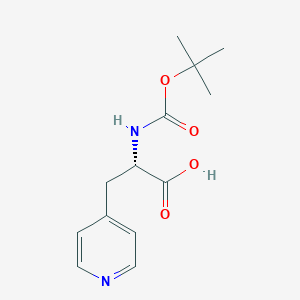

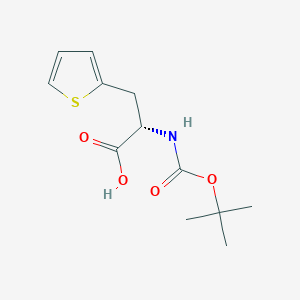

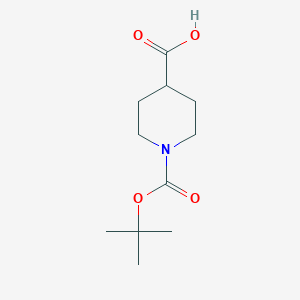

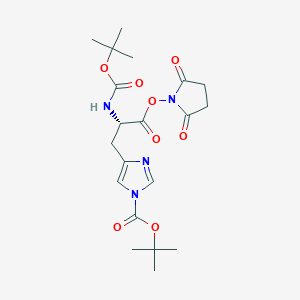

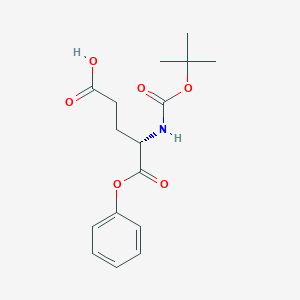

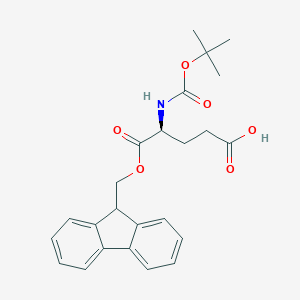

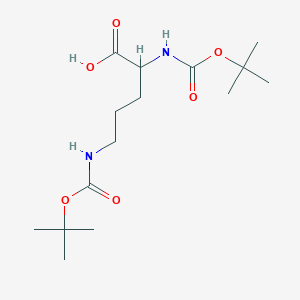

Boc-D-orn(boc)-OH, also known as Nα-Boc-D-ornithine, is a chemical compound with the molecular formula C10H20N2O4 and a molecular weight of 232.28 . It is a white solid used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H20N2O4 . Unfortunately, the specific structural details are not provided in the available resources.

Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 232.28 and a molecular formula of C10H20N2O4 . It has a melting point of 204-210°C and a predicted boiling point of 398.9±37.0°C at 760 mmHg . The density is predicted to be 1.1±0.1 g/cm3 .

科学研究应用

癌细胞死亡诱导: 含 N-叔丁氧羰基-l-鸟氨酸 (Boc-Orn-OH) 的三苯基锡(IV) 化合物在诱导癌细胞死亡方面显示出潜力。它在 HepG2、MCF-7 和 HCT116 等人肿瘤细胞系中表现出促凋亡作用,而不会影响非恶性细胞。该化合物增加了 p53(一种参与凋亡的蛋白质)的水平,表明其抗癌活性的可能机制 (Girasolo 等人,2017).

肽合成: Boc-D-Orn(boc)-OH 已用于肽合成研究。例如,将其掺入与 β-酪啡肽相关的四肽和五肽序列中,有助于理解偶联试剂对肽产率和纯度的影响。这些研究提供了对肽化学和合成方法的见解 (Schmidt 和 Neubert,2009).

在合成工艺中的去除: 在化学合成中,特别是在 NH 或 OH 保护期间,去除过量的 this compound(以 (BOC)2O 的形式)至关重要。已经描述了使用咪唑或三氟乙醇进行去除的高效程序,为合成化学提供了温和且具有成本效益的解决方案 (Basel 和 Hassner,2001).

衍生物形式中的抗癌作用: 白桦脂的 Boc 保护氨基酸衍生物,包括 Boc-l-Orn(boc)-OH,已显示出特定的抗癌作用。这些衍生物增强了通过细胞膜的溶解度和转运,显示出与针对人表皮癌细胞的细胞毒性中的 l-氨基酸侧链长度呈正相关 (Drąg-Zalesińska 等人,2015).

抗凋亡蛋白的抑制剂: 对 Boc-D-Lys-OH(一种与 this compound 相关的化合物)的研究表明,它具有作为抗凋亡蛋白的抑制剂的潜力,表明它在化疗中的应用。该化合物表现出与特定蛋白质的结合亲和力,表明在癌细胞凋亡中发挥作用 (Şaş 等人,2020).

在光催化中的应用: (BiO)2CO3 (BOC) 基材料(虽然不是直接的 this compound)在光催化方面具有相关性。它们在医疗保健、非线性光学应用和超级电容器中提供应用。各种改性策略增强了 BOC 在可见光下的光催化性能 (Ni 等人,2016).

作用机制

Target of Action

The primary target of Boc-D-orn(boc)-OH is the amino groups in peptide synthesis . It is one of the most commonly used protecting groups for amino groups during peptide synthesis . It can also be used to protect hydroxyl groups .

Mode of Action

This compound interacts with its targets by forming a protective layer around the amino or hydroxyl groups . This protective layer shields these groups from various conditions such as basic hydrolysis, contact reduction, and various nucleophiles . The protection can be removed under acidic conditions, typically with trifluoroacetic acid .

Biochemical Pathways

The main biochemical pathway affected by this compound is the peptide synthesis pathway . By protecting the amino groups, it prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain .

Pharmacokinetics

Its primary role is in the laboratory setting, where it is used and then removed during the synthesis process .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino groups, it ensures that the amino acids connect in the right order, leading to the desired peptide product .

Action Environment

The action of this compound is influenced by the pH of the environment . It is stable under basic conditions, but the protective group can be removed under acidic conditions . Therefore, the pH of the reaction mixture is a crucial factor in the efficacy and stability of this compound .

安全和危害

属性

IUPAC Name |

(2R)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOJSMIZZYHNQG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。